molecular formula C12H10N2OS B608733 2-Methyl-5,10-dihydrothieno[3,2-c][1,5]benzodiazepin-4-one CAS No. 221176-49-4

2-Methyl-5,10-dihydrothieno[3,2-c][1,5]benzodiazepin-4-one

Cat. No. B608733
M. Wt: 230.29
InChI Key: LVTDAJJOMLNXFS-UHFFFAOYSA-N
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Description

Olanzapine-related compound B is a potential impurity found in commercial preparations of olanzapine. It is a degradation product formed by exposure to oxidative stress.
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
LY-301664 is a bio-active chemical.

Scientific Research Applications

Analgesic or Anti-Inflammatory Activity

  • Research conducted by Braccio et al. (1990) found that certain derivatives of 1,5-Benzodiazepines, a class to which the compound belongs, showed significant analgesic or anti-inflammatory properties, suggesting potential therapeutic applications in pain and inflammation management Braccio, M. D., et al. (1990). European Journal of Medicinal Chemistry.

Molecular Crystal Structure Analysis

  • A study by Andronati et al. (1982) on the molecular-crystal structure of a similar compound, 5-methyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one, provides insights into the structural properties of these compounds, which could be relevant for understanding their biological interactions Andronati, S., et al. (1982). Chemistry of Heterocyclic Compounds.

Synthesis and Receptor Affinity

  • Tanaka and Nakao (1997) conducted research on the synthesis of new thieno-anellated heterocycles, including compounds similar to 2-Methyl-5,10-dihydrothieno[3,2-c][1,5]benzodiazepin-4-one. This research is crucial for understanding their affinity for benzodiazepine receptors, suggesting potential applications in neuropsychiatric disorders Tanaka, H., & Nakao, T. (1997). Journal of Heterocyclic Chemistry.

Novel Synthesis Methods

Pharmacological Evaluation

properties

IUPAC Name

2-methyl-5,10-dihydrothieno[3,2-c][1,5]benzodiazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2OS/c1-7-6-8-11(15)13-9-4-2-3-5-10(9)14-12(8)16-7/h2-6,14H,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVTDAJJOMLNXFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)NC3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20176635
Record name LY-301664
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5,10-dihydrothieno[3,2-c][1,5]benzodiazepin-4-one

CAS RN

221176-49-4
Record name LY-301664
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY-301664
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20176635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-5,10-dihydro-4H-thieno[2,3-b][1,5]benzodiazepin-4-one
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Record name LY-301664
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Synthesis routes and methods

Procedure details

Combine 2-methyl-4H-3-thia-4,9-diazabenzo[f]azulene-10-ylamine hydrochloride (U.S. Pat. No. 5,229,382) (50 g, 0.19 mol) and solid potassium carbonate (182 g, 1.32 mol) in a mixture of water (1 L) and ethanol (450 mL) and heat at 85° C. for 48 h. Cool to room temperature, and place in ice bath for 2 h. The desired material precipitates out as a yellow solid. Collect solid by filtration, wash with cold water, air-dry for a few minutes and place in the vacuum oven at 45° C. for 48 h to obtain 41.9 g of the title compound, which can be used directly on the next step without further purification: mass spectrum (APCI): m/z=231.0 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
182 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Two
Quantity
450 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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